![molecular formula C5H5BrN2O2 B1391638 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 852180-96-2](/img/structure/B1391638.png)
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
“2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the CAS Number: 852180-96-2 . It has a molecular weight of 205.01 and its IUPAC name is 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular formula of “2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is C5H5BrN2O2 . The structure includes a bromine atom attached to the 2nd position of the imidazole ring and a methyl group attached to the 1st position .Physical And Chemical Properties Analysis
“2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a density of 1.9±0.1 g/cm3, a boiling point of 412.3±37.0 °C at 760 mmHg, and a flash point of 203.1±26.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Scientific Research Applications
Synthesis of Functional Molecules
2-Bromo-1-methyl-1H-imidazole is utilized in the synthesis of various functional molecules due to its reactivity, particularly in C-N coupling reactions. For instance, it can be used to create N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine through coupling with p-anisidine .
Development of Bimetallic Complexes
This compound serves as a precursor for ligands that form bimetallic platinum(II) complexes, which exhibit potent cytotoxic activity. Such complexes have potential applications in cancer therapy .
Anti-tubercular Agents
Imidazole derivatives synthesized from 2-Bromo-1-methyl-1H-imidazole have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentration (MIC) values .
Advances in Imidazole Synthesis
Recent studies have focused on the regiocontrolled synthesis of substituted imidazoles, highlighting the importance of 2-Bromo-1-methyl-1H-imidazole in constructing key bonds during imidazole formation, which are crucial for a variety of applications .
Versatility in Medicine and Industry
Imidazole and its derivatives, including 2-Bromo-1-methyl-1H-imidazole, are known for their versatility, finding applications across medicine, synthetic chemistry, and industry. The compound’s utility in diverse multicomponent reactions under various conditions has been a subject of recent research updates .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-methylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVDPHEUDUMMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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